molecular formula C22H26N6O3 B10946053 7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10946053
M. Wt: 422.5 g/mol
InChI Key: IQQJTTXQSPQKGF-UHFFFAOYSA-N
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Description

7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is substituted with a nitrophenyl group and a tetramethylpiperidyl group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3-nitrophenylhydrazine, 2,2,6,6-tetramethyl-4-piperidone, and appropriate pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Combining the hydrazine and pyrimidine derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrazolo[1,5-a]pyrimidine core through intramolecular cyclization.

    Substitution reactions: Introducing the nitrophenyl and tetramethylpiperidyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as CuCrSr/Al2O3 can be used to facilitate hydrogenation steps, ensuring efficient conversion of intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperidyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Ammonia (NH3), amines.

Major Products

    Oxidation products: Nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted piperidyl derivatives.

Scientific Research Applications

7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidyl group may enhance membrane permeability, facilitating the compound’s entry into cells .

Comparison with Similar Compounds

Similar Compounds

    7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The presence of the nitrophenyl group in 7-(3-NITROPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-21(2)11-15(12-22(3,4)26-21)25-20(29)17-13-24-27-18(8-9-23-19(17)27)14-6-5-7-16(10-14)28(30)31/h5-10,13,15,26H,11-12H2,1-4H3,(H,25,29)

InChI Key

IQQJTTXQSPQKGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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